1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
Brand Name:
Vulcanchem
CAS No.:
613256-52-3
VCID:
VC21180877
InChI:
InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
SMILES:
CC(CO)C(=O)N1CCCC1C(=O)O
Molecular Formula:
C9H15NO4
Molecular Weight:
201.22 g/mol
1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
CAS No.: 613256-52-3
Cat. No.: VC21180877
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613256-52-3 |
|---|---|
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | (2S)-1-[(2R)-3-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
| Standard InChI Key | OTGZFIBHHGZWEJ-RQJHMYQMSA-N |
| Isomeric SMILES | C[C@H](CO)C(=O)N1CCC[C@H]1C(=O)O |
| SMILES | CC(CO)C(=O)N1CCCC1C(=O)O |
| Canonical SMILES | CC(CO)C(=O)N1CCCC1C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator